dGTP-13C10,15N5 (dilithium)
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Overview
Description
dGTP-13C10,15N5 (dilithium): This compound is primarily used in deoxyribonucleic acid synthesis and is highly susceptible to oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of dGTP-13C10,15N5 (dilithium) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the guanosine nucleotide structure . The process typically includes the following steps:
Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced into the guanosine nucleotide.
Triphosphate Formation: The labeled guanosine is then converted into its triphosphate form.
Lithium Salt Formation: The final step involves the formation of the dilithium salt of the labeled nucleotide.
Industrial Production Methods: : Industrial production of dGTP-13C10,15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions: : dGTP-13C10,15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: The guanosine nucleotide is highly susceptible to oxidative damage, forming products such as 8-oxo-dGTP.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 8-oxo-dGTP
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
dGTP-13C10,15N5 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative studies due to its stable isotope labeling.
Biology: Plays a crucial role in deoxyribonucleic acid synthesis and repair studies.
Medicine: Utilized in pharmacokinetic and metabolic profiling of drugs.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of dGTP-13C10,15N5 (dilithium) involves its incorporation into deoxyribonucleic acid during synthesis. The labeled isotopes allow for precise tracking and quantification of the nucleotide’s incorporation and subsequent metabolic processes . The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
dGTP (2’-Deoxyguanosine-5’-triphosphate): The non-labeled version of the compound.
dGTP-13C10 (dilithium): Labeled with carbon-13 only.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
Uniqueness: : dGTP-13C10,15N5 (dilithium) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in quantitative studies compared to single-labeled compounds .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
JMSIWULFUCIEMD-OTATYQFJSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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